ethyl 5-amino-1-(4-tert-butylphenyl)-1H-pyrazole-4-carboxylate
CAS No.: 203123-01-7
Cat. No.: VC11492101
Molecular Formula: C16H21N3O2
Molecular Weight: 287.36 g/mol
Purity: 95
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 203123-01-7 |
|---|---|
| Molecular Formula | C16H21N3O2 |
| Molecular Weight | 287.36 g/mol |
| IUPAC Name | ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate |
| Standard InChI | InChI=1S/C16H21N3O2/c1-5-21-15(20)13-10-18-19(14(13)17)12-8-6-11(7-9-12)16(2,3)4/h6-10H,5,17H2,1-4H3 |
| Standard InChI Key | DKQVQLQOJLKTCG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)(C)C)N |
Introduction
Chemical Identification and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s systematic IUPAC name, ethyl 5-amino-1-(4-tert-butylphenyl)pyrazole-4-carboxylate, reflects its core structure: a pyrazole ring substituted at position 1 with a 4-tert-butylphenyl group and at position 4 with an ethyl carboxylate moiety. Its molecular formula, , corresponds to a molecular weight of 287.36 g/mol. Key identifiers include:
| Property | Value |
|---|---|
| CAS No. | 203123-01-7 |
| SMILES | CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)C(C)(C)C)N |
| InChIKey | DKQVQLQOJLKTCG-UHFFFAOYSA-N |
| PubChem CID | 10637028 |
The tert-butyl group at the phenyl ring’s para position enhances steric bulk and lipophilicity, which may improve membrane permeability in biological systems .
Crystallographic and Conformational Analysis
Single-crystal X-ray diffraction studies of analogous pyrazole derivatives reveal planar pyrazole rings (mean deviation: 0.008 Å) with dihedral angles of 84.3° between the pyrazole and phenyl rings . The tert-butyl group adopts a staggered conformation, minimizing steric clashes. Hydrogen bonding between the amino group and carboxylate oxygen may stabilize the crystal lattice, as observed in related structures .
Synthesis and Production
Laboratory Synthesis
The compound is synthesized via cyclocondensation of 4-tert-butylphenylhydrazine with ethyl acetoacetate in ethanol under reflux . The reaction proceeds through hydrazone formation, followed by cyclization to yield the pyrazole core. Purification via recrystallization or column chromatography achieves ≥95% purity.
Key Reaction Steps:
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Hydrazone Formation:
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Cyclization:
Acid or base catalysis induces ring closure, forming the pyrazole scaffold.
Industrial-Scale Production Considerations
Industrial synthesis prioritizes solvent recovery and catalytic efficiency. Continuous flow reactors may enhance yield (projected ≥85%) while reducing waste . Green chemistry principles advocate for biodegradable solvents (e.g., cyclopentyl methyl ether) and heterogeneous catalysts to align with sustainability goals.
Physicochemical Properties
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Solubility: Limited aqueous solubility (<1 mg/mL at 25°C) due to the hydrophobic tert-butyl group. Soluble in DMSO, ethanol, and dichloromethane.
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Stability: Stable under ambient conditions but photosensitive; storage in amber vials at 2–8°C is recommended.
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Lipophilicity: Calculated logP ≈ 3.2, favoring passive diffusion across biological membranes .
Research Trends and Future Directions
Recent studies focus on:
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Structural Optimization: Introducing fluorinated substituents to improve bioavailability.
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Nanocarrier Delivery: Liposomal formulations to enhance aqueous solubility and target specificity.
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Computational Modeling: QSAR studies to predict off-target effects and optimize selectivity.
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